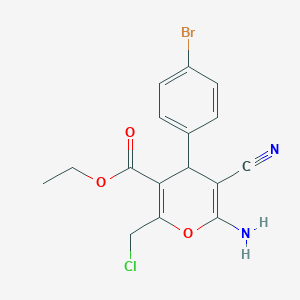
bis(phenoxymethyl)phosphinic acid
Übersicht
Beschreibung
Bis(phenoxymethyl)phosphinic acid (BPMPA) is a chemical compound that has been widely used in various scientific research applications. It is a phosphinic acid derivative that has been synthesized through different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Biomacromolecular Modification : Bis(phenoxycarbonylethyl)phosphinic acid, a derivative of bis(phenoxymethyl)phosphinic acid, has been utilized for biomacromolecular modification. It has demonstrated effectiveness in cross-linking human hemoglobin, highlighting its potential in biochemical research and applications (Bhadti, Peri, & Hosmane, 1996).
Coordination Properties and Stability : The study of bis(phosphinic acids) revealed insights into their acid-base properties and coordination ability towards various metal ions. This research contributes to understanding the complex interactions of these compounds in chemical processes, including metal ion coordination (David et al., 2014).
Chemical Reaction Mechanisms : Research on the reaction of bis(hydroxymethyl)phosphinic acid with bis(chloromethyl)phosphinic chloride contributes to our understanding of chemical synthesis and reaction mechanisms. Such studies are crucial for advancing synthetic chemistry methods (Muslinkin & Nazarov, 1997).
Polymer Research : Studies on cobalt(II) organophosphorus polymers in deuteriobenzene, involving bis(2,4,4-trimethylpentyl)phosphinic acid, have led to insights into the formation of long thin polymer chains. This research is vital for developing new materials and understanding polymer behaviors in various conditions (Thiyagarajan, Diamond, Danesi, & Horwitz, 1987).
Solvent Extraction and Metal Separation : The solvent extraction properties of organophosphorus acids, including bis(2-ethylhexyl)phosphinic acid, are studied for the separation of nickel(II) from other metal ions. This research has implications in the fields of metallurgy and recycling (Binghua et al., 1996).
Synthesis of Polymeric and Monomeric Zinc Phosphinates : The use of bis(hydroxymethyl)phosphinic acid in the synthesis of zinc phosphinate compounds is a notable advancement in material science, particularly in the development of polymers and monomers with specific properties (Sukumaran, Shanmugam, Jeevananthan, & Loganathan, 2021).
Phototriggered Release Studies : Research on bis(mesitoyl)phosphinic acid has demonstrated unique photo-induced reactivity, which is significant for developing new reagents and understanding chemical reactions triggered by light (Fast et al., 2016).
Extraction and Separation of Metal Ions : Studies involving bis(2-ethylhexyl) phosphinic acid have focused on the extraction and separation of various metal ions, including lanthanides, from different solutions. This is crucial for advancing separation technologies and resource recovery methods (Nagaosa & Binghua, 1997).
Antitumor Properties and Enzyme Inhibition : Research on bis(α-aminoalkyl)phosphinic acid derivatives has explored their cytotoxic effects and inhibitory actions against enzymes like acetylcholinesterase and carbonic anhydrase. These studies contribute to the development of potential therapeutic agents (Dastan et al., 2017).
Metal Ion Coordination Studies : Investigations into the coordination ability of bis(aminomethyl)phosphinic acid towards various metal ions in aqueous solutions and solid states are significant for understanding metal-ligand interactions. This research aids in designing new coordination compounds and understanding their properties (Kubíček et al., 2003).
Eigenschaften
IUPAC Name |
bis(phenoxymethyl)phosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P/c15-19(16,11-17-13-7-3-1-4-8-13)12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUIBPCMCATWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCP(=O)(COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphinic acid, di(phenoxymethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-methoxyphenyl)-N'-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B3837904.png)
![5-methyl-2-phenyl-4-({[4-(phenyldiazenyl)phenyl]amino}methylene)-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3837918.png)
![3-acetyl-8,9-dihydropyrido[2,3-d]pyrrolo[1,2-a]pyrimidine-2,5(1H,7H)-dione](/img/structure/B3837926.png)
![4-[2-(2,3-dimethoxyphenyl)vinyl]pyridine hydrochloride](/img/structure/B3837929.png)

![3-{2-[(4-fluorobenzyl)amino]phenyl}-2(1H)-quinoxalinone](/img/structure/B3837951.png)
![(2-ethoxy-5-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)methanol](/img/structure/B3837953.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acetamide](/img/structure/B3837957.png)

![4-{[(isoxazol-5-ylmethyl)(methyl)amino]methyl}-N-(1-methyl-1H-indazol-3-yl)benzamide](/img/structure/B3837967.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-methylpentanoyl)-4-piperidinecarboxamide](/img/structure/B3837972.png)

![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-ethoxyphenyl)acrylonitrile](/img/structure/B3837987.png)